1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that features a combination of indole and pyrazinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Pyrazinone Derivatives: Compounds with a pyrazinone ring, used in various pharmaceutical applications.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is unique due to its combination of indole and pyrazinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-17-7-5-15(6-8-17)14-26-12-11-24-20(21(26)27)23-10-9-16-13-25-19-4-2-1-3-18(16)19/h1-8,11-13,25H,9-10,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCRRYIUANKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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